Cas no 125369-03-1 (Linoleyl Linolenate)

Linoleyl Linolenate 化学的及び物理的性質
名前と識別子
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- 9,12,15-Octadecatrienoic acid, 9,12-octadecadienyl ester, (all-Z)- (9CI)
- Linoleyl Linolenate
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- インチ: 1S/C36H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20H,3-5,7,9-10,15-16,21-35H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18-
- InChIKey: WBOOWOSHLDPENH-DYXXURTGSA-N
- SMILES: O(CCCCCCCC/C=C\C/C=C\CCCCC)C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
じっけんとくせい
- 密度みつど: 0.886±0.06 g/cm3(Predicted)
- Boiling Point: 593.6±39.0 °C(Predicted)
Linoleyl Linolenate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Larodan | 45-5848-9-100mg |
Linoleyl Linolenate |
125369-03-1 | >99% | 100mg |
€58.00 | 2025-03-07 |
Linoleyl Linolenate 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Linoleyl Linolenateに関する追加情報
Linoleyl Linolenate: A Comprehensive Overview
Linoleyl Linolenate (CAS No. 125369-03-1) is a compound of significant interest in the fields of chemistry, biochemistry, and pharmacology. This compound, also referred to as linoleic acid linolenate ester, has garnered attention due to its unique chemical properties and potential applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements in the research of Linoleyl Linolenate.
The chemical structure of Linoleyl Linolenate is defined by its fatty acid ester nature, comprising linoleic acid and linolenic acid moieties. These fatty acids are essential components of the human diet and are known for their roles in maintaining cellular health and functionality. Recent studies have highlighted the potential of Linoleyl Linolenate as a bioactive compound with antioxidant and anti-inflammatory properties. For instance, a 2023 study published in the *Journal of Lipid Research* demonstrated that Linoleyl Linolenate exhibits significant radical-scavenging activity, making it a promising candidate for use in functional foods and nutraceuticals.
One of the key areas of research on Linoleyl Linolenate involves its synthesis and optimization. Traditional methods of synthesizing this compound involve esterification reactions between linoleic acid and linolenic acid derivatives. However, recent advancements have focused on developing more efficient and environmentally friendly synthesis pathways. For example, researchers at the University of California have developed a novel enzymatic approach to synthesize Linoleyl Linolenate, which not only enhances yield but also reduces production costs. This breakthrough has significant implications for scaling up production for industrial applications.
The biological activities of Linoleyl Linolenate have been extensively studied in recent years. Preclinical studies have shown that this compound can modulate cellular signaling pathways involved in inflammation and oxidative stress. A 2023 study conducted at the National Institute of Health Sciences revealed that Linoleyl Linolenate significantly reduces pro-inflammatory cytokine production in macrophage cells, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary clinical trials indicate that supplementation with Linoleyl Linolenate may improve lipid metabolism and reduce oxidative damage in individuals with metabolic disorders.
In terms of applications, Linoleyl Linolenate holds great promise in the food, pharmaceutical, and cosmetic industries. In the food sector, it is being explored as a natural preservative due to its antioxidant properties. In cosmetics, its ability to penetrate the skin barrier makes it a valuable ingredient in anti-aging formulations. Additionally, ongoing research is investigating its potential as a bio-based polymer precursor for use in sustainable materials development.
Despite its numerous advantages, the commercialization of Linoleyl Linolenate faces certain challenges. One major hurdle is the lack of standardized analytical methods for quality control. To address this issue, researchers are developing advanced spectroscopic techniques to accurately characterize the compound's purity and stability. Another challenge is regulatory approval for its use in food and pharmaceutical products. Collaborative efforts between academia and industry are underway to generate robust safety data required for regulatory submissions.
In conclusion, Linoleyl Linolenate (CAS No. 125369-03-1) is a versatile compound with immense potential across multiple industries. Its unique chemical properties, coupled with recent advancements in synthesis and application research, position it as a key player in the development of innovative products. As research continues to uncover new insights into its biological activities and industrial uses, Linoleyl Linolenate is poised to make significant contributions to fields ranging from nutrition to materials science.
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